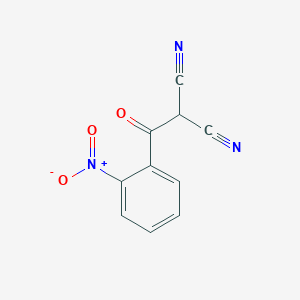

(2-Nitrobenzoyl)propanedinitrile

Description

Properties

IUPAC Name |

2-(2-nitrobenzoyl)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-5-7(6-12)10(14)8-3-1-2-4-9(8)13(15)16/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJDIJYUSDIWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(C#N)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20850185 | |

| Record name | (2-Nitrobenzoyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20850185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-92-5 | |

| Record name | (2-Nitrobenzoyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20850185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Nitrobenzoyl)propanedinitrile typically involves the reaction of 2-nitrobenzoyl chloride with malononitrile under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction mixture is typically stirred for several hours, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: (2-Nitrobenzoyl)propanedinitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride in the presence of hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Stannous chloride and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Reduction: The major product formed is the corresponding aniline derivative.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(2-Nitrobenzoyl)propanedinitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has potential biological activity and is studied for its effects on different biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Nitrobenzoyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s effects are mediated through its interaction with enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Propanedinitrile Derivatives

*Molecular formulas inferred from structural analogs in evidence.

Table 2: Reactivity and Electronic Effects

Q & A

Q. What are the standard synthetic routes for (2-Nitrobenzoyl)propanedinitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Knoevenagel condensation , a method widely used for propanedinitrile derivatives. This reaction couples a nitro-substituted benzaldehyde with malononitrile under basic conditions (e.g., piperidine or ammonium acetate). Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Transition-metal catalysts (e.g., palladium) can improve regioselectivity in complex nitroaromatic systems .

- Temperature : Elevated temperatures (80–100°C) accelerate condensation but may promote side reactions if the nitro group participates in unintended redox processes .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : and NMR are critical for identifying the nitrobenzoyl moiety (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and the propanedinitrile group (C≡N signals at δ 110–120 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the nitrobenzoyl group and the sp-hybridized carbon in the dinitrile moiety. Recent studies on analogous compounds (e.g., [(thieno[3,2-b]thiophen-2-yl)methylidene]propanedinitrile) highlight the utility of single-crystal diffraction for confirming stereoelectronic effects .

- IR Spectroscopy : Strong absorptions near 2220 cm (C≡N stretch) and 1520 cm (asymmetric NO stretch) provide complementary evidence .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in intramolecular oxidation or redox processes?

The nitro group can act as an intramolecular oxidant , particularly in reactions involving sulfur-containing intermediates. For example:

- In analogous nitrobenzoyl derivatives, DFT studies reveal that the nitro group participates in hydrogen abstraction after forming a transient sulfur–nitrate complex, leading to aromatization or oxidative cyclization .

- The nitro group’s electron-withdrawing nature polarizes the propanedinitrile moiety, enhancing its susceptibility to nucleophilic attack (e.g., in Michael additions) .

- Contradiction Note : While experimental data suggest predominant nitro-mediated oxidation, computational models for similar compounds indicate competing pathways (e.g., oxygen addition), necessitating kinetic isotope effect (KIE) studies to resolve ambiguities .

Q. How can computational methods like DFT predict the electronic properties and biological interactions of this compound?

- Electrostatic Potential Maps : DFT calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions at the nitro and dinitrile groups, which correlate with antimicrobial activity by targeting bacterial electron transport chains .

- Molecular Docking : Simulations with enzymes (e.g., cytochrome P450) predict binding affinities based on the compound’s planarity and nitro group orientation. For example, the nitrobenzoyl moiety may occupy hydrophobic pockets, while the dinitrile group forms hydrogen bonds with catalytic residues .

- Thermodynamic Stability : Ab initio methods assess the energy profile of tautomeric forms, revealing that the keto-enol equilibrium is skewed toward the nitro-stabilized keto form .

Q. What strategies resolve contradictions between experimental and computational data in characterizing this compound?

- Hybrid QM/MM Approaches : Combine quantum mechanics for reactive sites (e.g., nitro group) with molecular mechanics for the bulk structure to model solvent effects accurately .

- Experimental Validation : Use advanced techniques like in situ FT-IR to monitor reaction intermediates proposed by computational models. For instance, transient nitrile oxide intermediates predicted by DFT can be confirmed spectroscopically .

- Error Analysis : Compare computed vs. experimental bond lengths (e.g., C-NO) to calibrate basis sets or functionals. Discrepancies >0.05 Å may indicate the need for dispersion corrections .

Methodological Considerations

Q. How should researchers design experiments to optimize the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the nitrobenzoyl ring (e.g., electron-withdrawing groups at para positions) and measure inhibition of bacterial growth (MIC values) .

- Metabolic Stability Assays : Use hepatic microsomes to assess cytochrome P450-mediated degradation, guiding the incorporation of steric hindrance near metabolically labile sites .

- Toxicity Profiling : Evaluate reactive oxygen species (ROS) generation in mammalian cells to balance efficacy and safety .

Q. What are the best practices for analyzing crystallographic data of this compound derivatives?

- Rigid-Body Refinement : Apply constraints to the nitro group’s rotational freedom to avoid overfitting thermal displacement parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) to explain packing motifs and solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.